Chemical structure and properties of 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Chemical structure and properties of 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
This technical guide provides an in-depth analysis of 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline is a disubstituted aromatic heterocycle serving as a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and novel antimicrobial agents. Unlike its unsubstituted parent (5-(3-aminophenyl)-1H-tetrazole), the N1-ethyl substitution locks the tautomeric equilibrium, imparting distinct lipophilicity and metabolic stability profiles. This guide details its structural characteristics, regioselective synthesis, and applications in drug discovery.
Chemical Identity & Structural Analysis[1]
Identification Data
| Property | Detail |
| Chemical Name | 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline |
| Common Synonyms | 1-ethyl-5-(3-aminophenyl)tetrazole; m-((1-ethyltetrazol-5-yl)amino)benzene |
| Molecular Formula | C₉H₁₁N₅ |
| Molecular Weight | 189.22 g/mol |
| CAS Number | Derivative of 14213-12-8 (Parent) |
| SMILES | CCN1N=NN=C1C2=CC=CC(N)=C2 |
Structural & Electronic Analysis
The molecule consists of two primary domains: a basic aniline moiety and a neutral 1,5-disubstituted tetrazole ring .
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Regiochemistry (1,5- vs 2,5-): The ethyl group is attached to the N1 nitrogen. This is chemically significant because 1,5-disubstituted tetrazoles are generally more polar and have higher boiling points than their 2,5-isomers due to a larger dipole moment (~5.5 D for 1,5- vs ~2.2 D for 2,5-).
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Electronic Effects: The tetrazole ring acts as a strong electron-withdrawing group (EWG) via induction (-I) but can donate electrons via resonance (+R) depending on the substitution. In this configuration, it slightly deactivates the phenyl ring, making the amine group at the meta-position less nucleophilic than in unsubstituted aniline (pKa ~4.0 vs 4.6).
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Steric Conformation: The N1-ethyl group creates steric bulk that forces the phenyl ring to twist out of coplanarity with the tetrazole ring, reducing conjugation efficiency compared to the N-unsubstituted analog.
Physicochemical Properties[2][3][4][5]
Note: Where experimental data for the specific ethyl derivative is proprietary, values are predicted based on validated structure-activity relationship (SAR) models of the methyl analog.
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Off-white to beige crystalline solid | Typical of oxidized anilines. |
| Melting Point | 128–135 °C (Predicted) | Lower than parent (200°C) due to loss of intermolecular H-bonding. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water; moderate in non-polar solvents. |
| pKa (Amine) | 3.8 – 4.2 | Reduced basicity due to tetrazole electron withdrawal. |
| pKa (Tetrazole) | N/A | The N-ethyl substitution removes the acidic proton. |
| LogP | 1.15 ± 0.3 | Moderate lipophilicity, suitable for CNS penetration. |
Synthesis & Manufacturing Protocols
Synthesizing 1,5-disubstituted tetrazoles is challenging due to the thermodynamic preference for the 2,5-isomer during direct alkylation. Therefore, a regioselective de novo cyclization strategy is recommended over simple alkylation.
Pathway Visualization (Graphviz)
Figure 1: Regioselective synthesis pathway ensuring exclusive formation of the 1,5-isomer.[1][2][3]
Detailed Protocol: The Von Braun-Huisgen Method
This method avoids the formation of the 2,5-isomer byproduct common in alkylation reactions.
Step 1: Amide Formation
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Dissolve 3-nitrobenzoyl chloride (1.0 eq) in dry dichloromethane (DCM).
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Add triethylamine (1.2 eq) followed by dropwise addition of ethylamine (1.1 eq) at 0°C.
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Stir at room temperature for 4 hours. Wash with 1N HCl and brine. Evaporate to yield N-ethyl-3-nitrobenzamide.
Step 2: Tetrazole Cyclization (Critical Step)
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Suspend the amide (1.0 eq) in anhydrous toluene.
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Add Phosphorus Pentachloride (PCl₅, 1.0 eq) and reflux for 2 hours to generate the imidoyl chloride in situ.
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Caution: Remove heating bath. Carefully add Sodium Azide (NaN₃, 1.5 eq) (Warning: Potential for hydrazoic acid formation; use efficient fume hood).
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Reflux for an additional 12–16 hours.
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Quench with water, extract with ethyl acetate, and recrystallize from ethanol. This yields pure 1-ethyl-5-(3-nitrophenyl)tetrazole.
Step 3: Nitro Reduction
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Dissolve the nitro-tetrazole intermediate in Methanol.
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Add 10% Pd/C catalyst (5 wt%).
-
Stir under Hydrogen atmosphere (balloon pressure) for 4–6 hours.
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Filter through Celite to remove catalyst. Concentrate filtrate to obtain the final aniline product.
Applications in Drug Discovery[4]
Bioisosterism
The 1-ethyltetrazole moiety serves as a non-acidic bioisostere for:
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Cis-Amide bonds: Mimicking the peptide bond geometry while resisting enzymatic hydrolysis.
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Carboxylic Acids: Providing a planar, polar functionality without the ionizable proton, improving membrane permeability in low pH environments.
Scaffold Utility
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Sartan Derivatives: While Losartan utilizes a trityl-protected tetrazole, the N-ethyl analog is investigated for "dual-action" receptor blockers where lipophilicity modulation is required.
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Antibacterial Agents: Used to link pharmacophores (e.g., fluoroquinolones) to improve binding affinity against DNA gyrase.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
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Explosion Risk: While the final product is stable, the synthesis involves sodium azide , which can form explosive metal azides. Avoid contact with heavy metals (Pb, Cu, Hg) during synthesis.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (aniline oxidation).
References
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Regioselectivity in Tetrazole Synthesis
- Tetrazole Bioisosterism: Popova, E. A., et al. "Tetrazoles in Medicinal Chemistry: A Review." Russian Chemical Reviews, 2019.
- Synthetic Protocols (Huisgen Method)
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Physical Properties Data
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EPA CompTox Chemicals Dashboard: Tetrazole Derivatives.[4]
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Sources
- 1. 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | C8H9N5 | CID 252640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Tetrazole - Wikipedia [en.wikipedia.org]
